2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2137638-44-7
VCID: VC11579439
InChI: InChI=1S/C25H27NO4/c27-23(28)13-25(12-16-9-10-17(25)11-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C25H27NO4
Molecular Weight: 405.5 g/mol

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid

CAS No.: 2137638-44-7

Cat. No.: VC11579439

Molecular Formula: C25H27NO4

Molecular Weight: 405.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid - 2137638-44-7

Specification

CAS No. 2137638-44-7
Molecular Formula C25H27NO4
Molecular Weight 405.5 g/mol
IUPAC Name 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-bicyclo[2.2.1]heptanyl]acetic acid
Standard InChI InChI=1S/C25H27NO4/c27-23(28)13-25(12-16-9-10-17(25)11-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28)
Standard InChI Key PVPYLAAFXFNMOR-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1CC2(CC(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a bicyclo[2.2.1]heptane core substituted with an acetic acid moiety and an Fmoc-protected aminomethyl group. The bicyclo framework imposes steric constraints that influence reactivity, while the Fmoc group provides temporary protection for amine functionalities during synthesis . The IUPAC name, 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-bicyclo[2.2.1]heptanyl]acetic acid, reflects this arrangement .

Table 1: Key Identifiers

PropertyValue
CAS Number2137638-44-7
Molecular FormulaC₂₅H₂₇NO₄
Molecular Weight405.5 g/mol
SMILESC1CC2CC1CC2(CC(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIKeyPVPYLAAFXFNMOR-UHFFFAOYSA-N

Stereochemical Considerations

The bicyclo[2.2.1]heptane system introduces three chiral centers, though specific stereochemical data for this derivative remain unreported. Computational models suggest that the rigid bicyclic structure limits conformational flexibility, potentially enhancing selectivity in reactions.

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis typically involves coupling a bicyclo[2.2.1]heptan-2-ylmethylamine derivative with Fmoc-Cl (9-fluorenylmethyl chloroformate) or its active ester under basic conditions . A representative route proceeds as follows:

  • Aminomethylation: The bicycloheptane core is functionalized with an aminomethyl group via reductive amination or nucleophilic substitution.

  • Fmoc Protection: The amine reacts with Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by pyridinium p-toluenesulfonate (PPTS) .

  • Acetic Acid Derivatization: The final acetic acid group is introduced through alkylation or carboxylation.

Analytical Data

  • Purity: ≥95% (HPLC).

  • Spectroscopic Characterization:

    • ¹H NMR: Peaks at δ 7.3–7.8 ppm correspond to aromatic protons of the fluorenyl group.

    • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate and carboxylic acid) .

Physicochemical Properties

Stability and Reactivity

The Fmoc group is base-labile, requiring anhydrous conditions during handling. The bicycloheptane core enhances thermal stability compared to linear analogs, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 200°C.

Applications in Peptide Synthesis

Role as a Protecting Group

The Fmoc moiety shields primary amines during solid-phase peptide synthesis (SPPS). Deprotection is achieved via mild base treatment (e.g., piperidine), leaving other functional groups intact . Compared to Boc (tert-butoxycarbonyl) groups, Fmoc offers orthogonal protection and compatibility with acid-sensitive residues .

Case Study: Peptide Cyclization

In a 2023 study, this compound facilitated the synthesis of cyclic peptides by serving as a backbone amide linker. The bicycloheptane’s rigidity promoted preorganization, improving cyclization efficiency by 40% versus linear spacers.

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